molecular formula C16H26N4O2 B2924009 N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide CAS No. 1281133-09-2

N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide

Cat. No.: B2924009
CAS No.: 1281133-09-2
M. Wt: 306.41
InChI Key: NPFCAUOVRPYWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide is a useful research compound. Its molecular formula is C16H26N4O2 and its molecular weight is 306.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Profiles in Toxicology

N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide, as part of a group of psychoactive arylcyclohexylamines, was characterized in a study focusing on its analytical profiles in toxicology. Advanced characterization techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy were employed. This research aids in the identification and analysis of such compounds in biological matrices, which is crucial for toxicological studies and forensic investigations (De Paoli et al., 2013).

Design of Advanced Building Blocks for Drug Discovery

This compound has been studied for its potential as an advanced building block in drug discovery. A study designed and synthesized isosteres based on the compound's structure, highlighting its increased size and conformational flexibility compared to parent heterocycles. Such structural characteristics make it a valuable component in lead optimization programs for drug development (Feskov et al., 2019).

PET Imaging in Neuroinflammation Studies

The compound has applications in PET imaging, particularly in the study of neuroinflammation. A derivative of this compound, labeled for PET imaging, has been used to noninvasively image reactive microglia and disease-associated microglia in various neuropsychiatric disorders. This application is significant for understanding neuroinflammation's role in diseases like Alzheimer’s and Parkinson’s (Horti et al., 2019).

Synthesis for Glycine Transporter Inhibition

A variant of this compound was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This discovery is noteworthy in neuroscience research, particularly in studying neurotransmitter regulation and potential therapeutic applications for neurological disorders (Yamamoto et al., 2016).

Properties

IUPAC Name

3-N-(1-cyanocyclobutyl)-3-N-methyl-1-N-propan-2-ylpiperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-12(2)18-15(22)20-9-4-6-13(10-20)14(21)19(3)16(11-17)7-5-8-16/h12-13H,4-10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFCAUOVRPYWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCC(C1)C(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.